- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)
5-Bromo-3-indolyl β-D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-indolyl-beta-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
- 5-Bromo-3-indolyl-β-D-galactopyranoside
- 5-Bromoindol-3-yl-β-D-galactoside
- -<small>D<
- 5-Bromo-3-indolyl-b-D-galactopyranoside
- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
- acirc-D-galactoside
- BLUE-GAL
- BLUO-GAL
- 5-Bromo-3-indolyl β-D-galactopyranoside
- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
- C14H16BrNO6
- 5-Brig
- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Blue gal
- 5-Bromo-3-indolyl-beta-galactoside
- BIMB1030
- KM3453
- GC1105
- 5-Bromo-3-indolyl b-D-galactopyranoside
- AK117469
- AX8102881
- W0425
- 753B827
- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
- D
- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
- MFCD00063691
- DTXSID50869306
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
- 5-Bromo-3-indolyl beta -D-galactopyranoside
- HY-137276
- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- SCHEMBL1160155
- 97753-82-7
- B-8900
- A-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside
- LINMATFDVHBYOS-MBJXGIAVSA-N
- CS-0137503
- Bluo-Gal, reagent for selection of recombinant bacterial clones
- C16853
- 5-Bromo-3-indoxyl-beta-D-galactopyranoside
- AKOS016010516
- 5-Bromo-1H-indol-3-yl hexopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
- AS-64090
- 5-Bromo-3-indolyl
- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
-
- MDL: MFCD00063691
- Inchi: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
- InChI Key: LINMATFDVHBYOS-MBJXGIAVSA-N
- SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br
Computed Properties
- Exact Mass: 373.01600
- Monoisotopic Mass: 373.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115
- Surface Charge: 0
- XLogP3: 0.6
Experimental Properties
- Color/Form: Beige powder
- Density: 1.824
- Melting Point: Not available
- Boiling Point: 646.6°C at 760 mmHg
- Flash Point: 344.9°C
- Refractive Index: 1.73
- Solubility: DMF: soluble
- Water Partition Coefficient: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
- PSA: 115.17000
- LogP: 0.10910
- Specific Rotation: -34.5 º (c=1% in DMF/H2O 1:1)
- Optical Activity: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1
- Solubility: Not determined
- Vapor Pressure: Not available
5-Bromo-3-indolyl β-D-galactopyranoside Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22-S24/25
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Risk Phrases:R20/21/22
5-Bromo-3-indolyl β-D-galactopyranoside Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-3-indolyl β-D-galactopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-100mg |
Bluo-Gal |
97753-82-7 | ≥98% | 100mg |
¥760.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-100mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 100mg |
¥830.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 20mg |
¥265.0 | 2022-05-30 | |
| Matrix Scientific | 099990-250mg |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 250mg |
$435.00 | 2023-09-09 | |
| Matrix Scientific | 099990-1g |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 1g |
$975.00 | 2023-09-09 | |
| abcr | AB353564-250 mg |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 250 mg |
€91.10 | 2023-07-19 | |
| abcr | AB353564-1 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 1 g |
€174.90 | 2023-07-19 | |
| abcr | AB353564-5 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 5 g |
€550.00 | 2023-07-19 | |
| TRC | B688748-25mg |
5-Bromo-3-indolyl β-D-Galactopyranoside |
97753-82-7 | 25mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B688748-50mg |
5-Bromo-3-indolyl β-D-Galactopyranoside |
97753-82-7 | 50mg |
$ 110.00 | 2023-04-18 |
5-Bromo-3-indolyl β-D-galactopyranoside Production Method
Production Method 1
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
Production Method 2
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 3
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 6
1.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 7
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 8
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 9
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 10
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 11
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 12
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
5-Bromo-3-indolyl β-D-galactopyranoside Raw materials
- 2-Acetamido-5-bromobenzoic acid
- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- 2-Amino-5-bromobenzoic acid
- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester
- 2-Bromo-acetic Acid 2-Propen-1-yl Ester
- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate
- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester
- 6-bromo-1H-3,1-benzoxazine-2,4-dione
- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)
- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate
5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products
5-Bromo-3-indolyl β-D-galactopyranoside Suppliers
5-Bromo-3-indolyl β-D-galactopyranoside Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 5-Bromo-3-indolyl β-D-galactopyranoside
Introduction to 5-Bromo-3-indolyl β-D-galactopyranoside (CAS No. 97753-82-7)
5-Bromo-3-indolyl β-D-galactopyranoside, a compound with the chemical formula C14H13BNO7, is a derivative of β-D-galactopyranose that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound is characterized by the presence of a bromo group at the 5-position and an indole moiety at the 3-position of the galactopyranose ring. The unique structural features of this molecule make it a valuable tool in various biological assays and drug discovery processes.
The CAS number 97753-82-7 provides a unique identifier for this compound, ensuring precise and unambiguous referencing in scientific literature and patents. The 5-Bromo-3-indolyl β-D-galactopyranoside structure is particularly interesting due to its ability to interact with specific biological targets, making it a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in glycosidic compounds due to their diverse biological activities. β-D-Galactopyranosides, in particular, have been extensively studied for their roles in cell signaling, immune responses, and carbohydrate metabolism. The introduction of a bromo group at the 5-position of the indole ring in 5-Bromo-3-indolyl β-D-galactopyranoside enhances its reactivity and binding affinity, making it an ideal substrate for enzyme-mediated reactions.
One of the most compelling aspects of 5-Bromo-3-indolyl β-D-galactopyranoside is its utility as a substrate for β-galactosidase enzymes. These enzymes are involved in various metabolic pathways and are also targeted by therapeutic agents. The bromo-substituted indole moiety provides a handle for further chemical modification, allowing researchers to design more complex derivatives with tailored biological properties.
Recent studies have highlighted the potential of 5-Bromo-3-indolyl β-D-galactopyranoside in the development of novel bioconjugates and probes for cellular imaging. The galactopyranose moiety can be recognized by lectins and other carbohydrate-binding proteins, making this compound a valuable tool for studying glycan-mediated processes. Additionally, the bromo group facilitates further functionalization via cross-coupling reactions, enabling the synthesis of novel glycosides with enhanced pharmacological profiles.
The pharmaceutical industry has shown particular interest in 5-Bromo-3-indolyl β-D-galactopyranoside due to its potential as an intermediate in the synthesis of drug candidates. Its structural motif is reminiscent of natural glycosides that exhibit anti-inflammatory, anticancer, and antimicrobial properties. By leveraging the reactivity of the bromo group and the recognition properties of the galactose unit, researchers can develop new therapeutic agents targeting specific disease pathways.
In academic research, 5-Bromo-3-indolyl β-D-galactopyranoside has been used to study the mechanisms of glycosidase enzymes and their role in disease progression. For instance, mutations in these enzymes have been linked to lysosomal storage disorders, underscoring the importance of understanding their function. The compound serves as a model substrate for investigating enzyme kinetics and inhibitor design.
The synthesis of 5-Bromo-3-indolyl β-D-galactopyranoside involves multi-step organic transformations, including glycosylation reactions and halogenation processes. Advanced synthetic techniques such as chemoenzymatic synthesis have been employed to improve yield and purity. These methods are critical for producing sufficient quantities of the compound for both research and commercial applications.
From a regulatory perspective, 5-Bromo-3-indolyl β-D-galactopyranoside must meet stringent quality standards to be used in pharmaceutical formulations. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure compliance with these standards. Additionally, stability studies are conducted to assess shelf-life and storage conditions under various environmental conditions.
The future prospects of 5-Bromo-3-indolyl β-D-galactopyranoside are promising, with ongoing research exploring its potential in drug development and diagnostic applications. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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